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molecular formula C4H2Cl2N2O B3054714 2,3-Dichloropyrazine 1-oxide CAS No. 61689-43-8

2,3-Dichloropyrazine 1-oxide

Cat. No. B3054714
M. Wt: 164.97 g/mol
InChI Key: QDTKCUWERCZEIY-UHFFFAOYSA-N
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Patent
US04038393

Procedure details

To a stirred solution of 750 g. (5 mol) of 2,3-dichloropyrazine* in 5 l. of sulfuric acid at 10° C., is gradually added 1,500 g. (5.5 mol) of potassium persulfate. The reaction mixture is stirred at room temperature for 24 hours and carefully poured into 19 l. of ice water. The aqueous solution is extracted with chloroform and the extract is washed with sat. NaHCO3 and sat. NaCl solutions and dried over MgSO4. Evaporation of the solvent provides 698 g. (85%) of white solid. MP 101°-103° C. (lit. MP 104°-106° C.). This material is used without further purification.
Quantity
5 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.5 mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
white solid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([Cl:8])=[N:6][CH:5]=[CH:4][N:3]=1.S(=O)(=O)(O)[OH:10].S(OOS([O-])(=O)=O)([O-])(=O)=O.[K+].[K+]>>[Cl:1][C:2]1[C:7]([Cl:8])=[N:6][CH:5]=[CH:4][N+:3]=1[O-:10] |f:2.3.4|

Inputs

Step One
Name
Quantity
5 mol
Type
reactant
Smiles
ClC1=NC=CN=C1Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
5.5 mol
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[K+].[K+]
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
white solid
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 10° C.
ADDITION
Type
ADDITION
Details
carefully poured into 19 l
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution is extracted with chloroform
WASH
Type
WASH
Details
the extract is washed with sat. NaHCO3 and sat. NaCl solutions
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
provides 698 g
CUSTOM
Type
CUSTOM
Details
This material is used without further purification

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
ClC1=[N+](C=CN=C1Cl)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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